molecular formula C22H18N2O3 B11977738 N-[4-(Benzyloxy)anilinomethyl]phthalimide

N-[4-(Benzyloxy)anilinomethyl]phthalimide

Cat. No.: B11977738
M. Wt: 358.4 g/mol
InChI Key: UZBDZOOFDBEQQY-UHFFFAOYSA-N
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Description

2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxyaniline with phthalic anhydride under specific conditions to form the isoindole-1,3-dione core. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenol
  • 2-(4-Benzyloxy-phenylamino)-nicotinic acid
  • 4’-Benzyloxy-2-bromopropiophenone

Uniqueness

2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione is unique due to its combination of an isoindole-1,3-dione core with a benzyloxy-phenylamino group This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H18N2O3/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-23-17-10-12-18(13-11-17)27-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2

InChI Key

UZBDZOOFDBEQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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